4-(4-BOC-Piperazino)phenylboronic acid
Overview
Description
4-(4-BOC-Piperazino)phenylboronic acid is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile applications. The compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-(4-BOC-piperazino) group. This unique structure imparts the compound with distinct chemical properties, making it a valuable tool in various scientific research domains.
Preparation Methods
The synthesis of 4-(4-BOC-Piperazino)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the condensation of phenylboronic acid with the appropriate piperazine derivative.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using a tert-butoxycarbonyl (BOC) group.
Purification and Isolation: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-BOC-Piperazino)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water .
Scientific Research Applications
4-(4-BOC-Piperazino)phenylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its ability to form stable complexes with biological molecules.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands, providing insights into the mechanisms of action of various biological processes.
Industrial Applications: The compound is used in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Piperazino)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors .
Comparison with Similar Compounds
4-(4-BOC-Piperazino)phenylboronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the piperazine moiety, making it less versatile in biological applications.
4-(N-Boc-amino)phenylboronic Acid: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Piperidine-4-boronic Acid Pinacol Ester: Contains a piperidine ring instead of piperazine, affecting its chemical properties and uses.
The unique combination of the boronic acid and piperazine moieties in this compound imparts it with distinct properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOBSWUEXKOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411922 | |
Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457613-78-4 | |
Record name | 4-(4-BOC-Piperazino)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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